Stearic-18-13C acid
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Overview
Description
Stearic-18-13C acid, also known as octadecanoic acid-18-13C, is a labeled analogue of stearic acid. Stearic acid is a saturated long-chain fatty acid commonly found in animal and plant fats. The “18-13C” designation indicates that the 18th carbon atom in the stearic acid molecule is replaced with the carbon-13 isotope, making it useful for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearic-18-13C acid can be synthesized through the hydrogenation of fatty acids derived from animal or plant sources. The process typically involves the following steps:
Deodorizing and Distilling: The fat is deodorized and distilled to concentrate the fatty acids.
Hydrogenation: The concentrated fatty acids are hydrogenated to produce stearic acid.
Industrial Production Methods
Industrial production of stearic acid, including its isotopically labeled variants like this compound, involves the hydrolysis of fats or oils to produce a mixture of fatty acids and glycerine. The fatty acids are then separated and purified .
Chemical Reactions Analysis
Types of Reactions
Stearic-18-13C acid undergoes various chemical reactions, including:
Oxidation: Stearic acid can be oxidized to produce stearic aldehyde and stearic acid peroxide.
Reduction: It can be reduced to produce stearyl alcohol.
Substitution: Stearic acid can undergo substitution reactions to form esters and amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions
Major Products
Oxidation: Stearic aldehyde, stearic acid peroxide.
Reduction: Stearyl alcohol.
Substitution: Esters, amides
Scientific Research Applications
Stearic-18-13C acid is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Mechanism of Action
Stearic-18-13C acid exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon-13 isotope allows researchers to trace its metabolic fate using NMR spectroscopy. It targets various molecular pathways involved in fatty acid metabolism, including beta-oxidation and lipid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Stearic acid-13C18: Another labeled variant where all carbon atoms are replaced with carbon-13.
Stearic acid-1,2-13C2: A variant with carbon-13 isotopes at the first and second carbon positions.
Stearic acid-18,18,18-d3: A deuterated variant with deuterium atoms replacing hydrogen at the 18th carbon position
Uniqueness
Stearic-18-13C acid is unique due to its specific labeling at the 18th carbon position, making it particularly useful for studying metabolic pathways and reaction mechanisms involving the terminal carbon atoms .
Properties
Molecular Formula |
C18H36O2 |
---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
(1813C)octadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1 |
InChI Key |
QIQXTHQIDYTFRH-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH3]CCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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